molecular formula C11H12ClIN4O B117269 N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide CAS No. 149765-16-2

N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide

Cat. No. B117269
M. Wt: 378.6 g/mol
InChI Key: KZDHRXDFCHHFEJ-UHFFFAOYSA-N
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Description

“N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2-methylpropanamide” is a chemical compound with the molecular formula C10H10ClIN4O .


Synthesis Analysis

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a building block of the compound, has been improved with a seven-step process from dimethyl malonate, yielding a 31% overall yield . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of the compound is complex, with multiple aromatic, aryl, and alkyl substitutions at various positions on the 7-deazapurine ring .


Chemical Reactions Analysis

The compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The structure-activity relationships (SAR) of the compound reveal that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . It is poorly soluble in water but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .

Scientific Research Applications

  • Scientific Field: Pharmaceutical Sciences

    • Application : The compound is an intermediate in the synthesis of the drug Tofatinib .
    • Method of Application : The compound is used in the synthesis process of Tofatinib, a drug used in the treatment of adult patients with moderate to severe rheumatoid arthritis with inadequate or intolerant methotrexate response .
    • Results or Outcomes : The use of this compound in the synthesis of Tofatinib contributes to the production of a drug that can help manage rheumatoid arthritis in patients who have not responded well to methotrexate .
  • Scientific Field: Organic Chemistry

    • Application : The compound is used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin .
    • Method of Application : The compound is methylated with methyl iodide and then reacted with the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .
    • Results or Outcomes : The synthesis of these compounds has been accomplished, extending from simpler alkyls, such as ethyl, to heterocyclic rings .
  • Scientific Field: Medicinal Chemistry

    • Application : The compound is explored as antitubercular agents .
    • Method of Application : The compound is synthesized and its structure-activity relationships are studied, providing insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .
    • Results or Outcomes : Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM .
  • Scientific Field: Medicinal Chemistry

    • Application : The compound is used as a core scaffold in the identification of a JAK1 selective inhibitor .
    • Method of Application : The compound is used in the synthesis of ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile .
    • Results or Outcomes : The synthesized compound was identified as a JAK1 selective inhibitor .
  • Scientific Field: Pharmaceutical Sciences

    • Application : The compound is used in the synthesis of PKB kinase inhibitors .
    • Method of Application : The compound is used in a radiometric filter binding β assay .
    • Results or Outcomes : The compound was found to inhibit PKB kinase activity .
  • Scientific Field: Organic Chemistry
    • Application : The compound is used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin .
    • Method of Application : The compound is methylated with methyl iodide and then reacted with the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .
    • Results or Outcomes : The synthesis of these compounds has been accomplished, extending from simpler alkyls, such as ethyl, to heterocyclic rings .

properties

IUPAC Name

N-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClIN4O/c1-11(2,3)9(18)17-10-15-7(12)6-5(13)4-14-8(6)16-10/h4H,1-3H3,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDHRXDFCHHFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C(=CN2)I)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClIN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573208
Record name N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide

CAS RN

149765-16-2
Record name N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethyl-propionamide (101 g, 0.40 mol) in anhydrous THF (2 L) was treated with N-iodosuccinimide (98.9 g, 0.44 mol, 1.1 eq.) under N2 atmosphere at rt for 40 min. The solvent was evaporated, and the residue was taken up in CH2Cl2 (1.5 L), and washed with Na2SO3 (500 mL×3) and brine (300 mL×3). Evaporated and recrystallizion from MeOH gave the title product as a white powder (122 g, 81% yield, HPLC purity: 98.2%). tR: 6.19 min. 1H-NMR (DMSO-d6) δ 12.65 (br.s, 1H), 10.11 (br. s, 1H), 7.76 (d, 1H), 1.24 (s, 9H).
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
98.9 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Yield
81%

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